Defined Impurity Specification and Regulatory Threshold for Hydromorphone Manufacturing
In the context of pharmaceutical manufacturing, 8-Hydroxyhydromorphone is a specified impurity for hydromorphone hydrochloride. Patent data explicitly defines a process method to ensure its concentration is reduced to ≤1.0% in the final drug substance [1]. A typical impurity profile for a hydromorphone hydrochloride product shows 0.6% 8-Hydroxyhydromorphone and 0.2% Dihydromorphine before this reduction process [2]. This demonstrates its role as a critical process control marker, distinct from the active pharmaceutical ingredient hydromorphone (100% target purity) and another major impurity, Dihydromorphine.
| Evidence Dimension | Concentration in Hydromorphone Hydrochloride Bulk Drug Substance |
|---|---|
| Target Compound Data | 0.6% (w/w) in a representative synthesis batch |
| Comparator Or Baseline | Hydromorphone Hydrochloride (Active Ingredient, >98-99% purity) and Dihydromorphine (0.2% impurity) |
| Quantified Difference | The target compound is a minor component (0.6%) relative to the API (>98%), and its concentration is 3-fold higher than that of the co-impurity Dihydromorphine (0.2%). Regulatory specification mandates a final concentration of <1.0%. |
| Conditions | Synthetic process for hydromorphone hydrochloride; analytical quantification by HPLC or similar validated method as implied by patent specifications. |
Why This Matters
This quantitative specification directly impacts procurement for analytical reference standard use; the compound is essential for validating that the manufacturing process meets the <1.0% limit for this specific impurity, which is a regulatory requirement for drug substance release.
- [1] EP2338891A2 - Method of forming hydromorphinone compositions. Google Patents. View Source
- [2] US Patent 6,589,960 (via DrugPatentWatch). (2026). View Source
